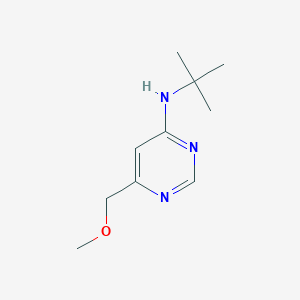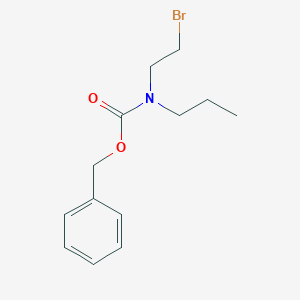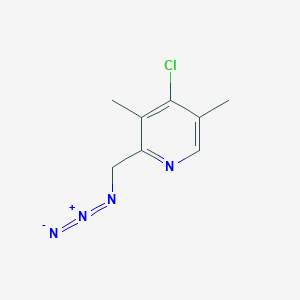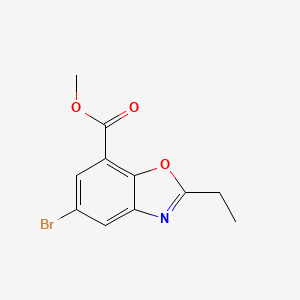
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride
Vue d'ensemble
Description
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride, also known as 3-F-TAMH, is a synthetic compound that has been studied for its potential use in various scientific research applications. It is a derivative of tetrazole, which is a five-membered nitrogen-containing heterocyclic compound. 3-F-TAMH has been studied for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has been studied for its potential use in various scientific research applications. It has been studied as a potential cancer chemotherapeutic agent due to its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied as a potential anti-inflammatory agent due to its ability to reduce inflammation. It has also been studied as a potential antibacterial agent due to its ability to inhibit the growth of bacteria.
Mécanisme D'action
The exact mechanism of action of (3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride is not yet fully understood. However, it is believed that this compound interacts with various proteins and enzymes in the body, which can lead to various biochemical and physiological effects. For example, it is believed that this compound interacts with certain proteins and enzymes involved in the growth and proliferation of cancer cells, which can lead to the inhibition of cancer cell growth. Additionally, this compound is believed to interact with proteins and enzymes involved in inflammation and bacterial growth, which can lead to the reduction of inflammation and the inhibition of bacterial growth.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. Studies have shown that this compound has the potential to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, studies have shown that this compound has the potential to induce apoptosis in cancer cells, which is the process of programmed cell death. Additionally, this compound has been studied for its potential to reduce oxidative stress, which is an imbalance between the production of reactive oxygen species and the body’s ability to detoxify them.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has several advantages and limitations for lab experiments. One of the advantages of using this compound is that it is relatively easy to synthesize and is readily available. Additionally, this compound is relatively stable in solution and is not easily degraded or broken down by enzymes or other compounds. However, there are some limitations to using this compound in lab experiments. For example, this compound is not soluble in water and must be dissolved in organic solvents such as dimethyl sulfoxide or dimethylformamide. Additionally, this compound is not very stable in aqueous solutions and must be stored in anhydrous conditions.
Orientations Futures
(3-Fluorophenyl)(1H-1,2,3,4-tetraazol-5-yl)methanamine hydrochloride has potential for use in a variety of scientific research applications. Future research should focus on further exploring the biochemical and physiological effects of this compound, as well as exploring potential new applications of this compound. Additionally, future research should focus on further exploring the advantages and limitations of using this compound in lab experiments, as well as exploring potential new methods of synthesizing this compound. Finally, future research should focus on exploring the potential for this compound to be used in therapeutic applications, such as cancer treatment or anti-inflammatory therapy.
Propriétés
IUPAC Name |
(3-fluorophenyl)-(2H-tetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5.ClH/c9-6-3-1-2-5(4-6)7(10)8-11-13-14-12-8;/h1-4,7H,10H2,(H,11,12,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVOOVWLHKJOON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C2=NNN=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1485892.png)
![1-[(1-fluorocyclopentyl)methyl]-1H-1,3-benzodiazole](/img/structure/B1485893.png)



![1-(3-Methanesulfonylpropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485904.png)

![tert-Butyl 2-oxo-2-[2-(3-pyridinylcarbonyl)hydrazino]ethylcarbamate](/img/structure/B1485908.png)


![3-Isobutyl-1-methyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1485911.png)
![1-[7-Bromo-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1485912.png)
![2-[(6-Tert-butylpyrimidin-4-yl)(methyl)amino]acetic acid](/img/structure/B1485913.png)
![1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B1485914.png)